
N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, commonly known as MCC950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC950 is a potent inhibitor of NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
Research indicates that derivatives of benzenesulfonamide, including those similar in structure to N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities. Some compounds have shown promising activity against a range of Gram-positive bacterial strains, highlighting their potential in developing new antibacterial agents (Sławiński et al., 2013). Additionally, thiol-activated sources of sulfur dioxide (SO₂) derivatives have been investigated for their antimycobacterial properties, with certain compounds displaying higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).
Optical Properties and Potential Applications
A study on the synthesis and optical properties of certain sulfonamide derivatives has revealed moderate to high fluorescence quantum yields, suggesting their potential use in applications such as invisible ink dyes. This indicates the diverse functional capabilities of these compounds beyond their antibacterial properties (Bogza et al., 2018).
Anticancer Properties
New dibenzensulfonamides have been synthesized and shown to induce apoptosis and autophagy in tumor cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor growth. This highlights the potential of sulfonamide derivatives in the development of new anticancer drug candidates (Gul et al., 2018).
Photooxidation Studies
Research into the photooxidation of certain sulfonamide compounds has led to the production of nitroso- and nitro-products, offering insights into potential environmental and synthetic applications. These studies contribute to understanding the chemical behavior of sulfonamide derivatives under specific conditions (Miller & Crosby, 1983).
Acylation Reagents
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating high stability and easy preparation. This research suggests their utility in synthetic chemistry for the selective protection of amines (Ebrahimi et al., 2015).
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-12-2-8-15(9-3-12)23(21,22)20-16(18)19-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDDANIHUIRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

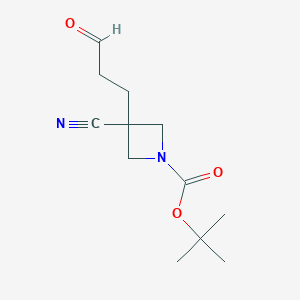
![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
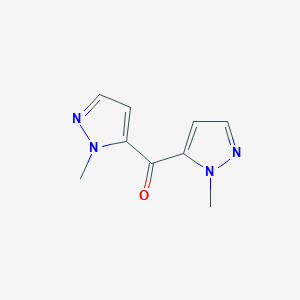
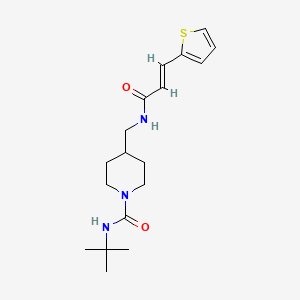
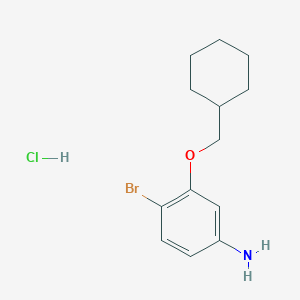
![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)
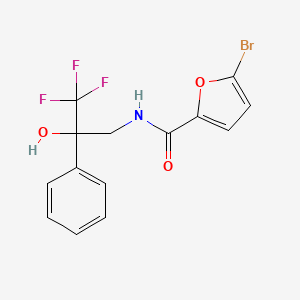
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430323.png)
![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)
![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)